2,2-Dimethyl-5-isopropyl-1,3-oxathiane
Overview
Description
2,2-Dimethyl-5-isopropyl-1,3-oxathiane, also known as DIO, is a synthetic compound used in various scientific research applications1. It is a heterocyclic compound that contains a sulfur atom and a cyclic ether ring1. DIO is widely used in the field of organic chemistry due to its unique properties and structure1.
Synthesis Analysis
2,2-Dimethyl-5-isopropyl-1,3-oxathiane has been utilized in various synthetic applications. The reaction of 4-lithio-2,2-dimethyl-1,3-oxathiane 3,3-dioxide with electrophiles, such as acylation, leads to the production of γ-hydroxy ketones, which are useful in synthesizing extended carbon chains1.Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-5-isopropyl-1,3-oxathiane is characterized by a sulfur atom and a cyclic ether ring1. Conformational studies of 5-isopropyl-1,3-oxathiane have shown a significant equilibrium between chair forms with varying orientations of the substituent at the C5 atom1.
Chemical Reactions Analysis
2,2-Dimethyl-5-isopropyl-1,3-oxathiane has been used in a novel tandem [4++2] cycloaddition–elimination reaction using 4,4-dimethyl-2-styryl-1,3-oxathiane, showcasing its potential as a synthetic equivalent for highly reactive thiocinnamaldehyde1.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-5-isopropyl-1,3-oxathiane are not explicitly mentioned in the available resources.Scientific Research Applications
Synthetic Applications
2,2-Dimethyl-5-isopropyl-1,3-oxathiane has been utilized in various synthetic applications. The reaction of 4-lithio-2,2-dimethyl-1,3-oxathiane 3,3-dioxide with electrophiles, such as acylation, leads to the production of γ-hydroxy ketones, which are useful in synthesizing extended carbon chains (Fuji et al., 1992). Additionally, a novel tandem [4++2] cycloaddition–elimination reaction using 4,4-dimethyl-2-styryl-1,3-oxathiane has been developed, showcasing its potential as a synthetic equivalent for highly reactive thiocinnamaldehyde (Nishide et al., 2000).
Conformational Studies
Conformational studies of 5-isopropyl-1,3-oxathiane have shown a significant equilibrium between chair forms with varying orientations of the substituent at the C5 atom (Turyanskaya et al., 2001). This insight is crucial in understanding the structural dynamics of such compounds, which is essential for their effective application in synthesis and other areas of chemical research.
Liquid Crystal Research
2,5-Bis(p-substituted phenyl)-1,3-oxathianes, which are structurally related to 2,2-dimethyl-5-isopropyl-1,3-oxathiane, have been studied for their properties as liquid crystal compounds. They exhibit lower transition temperatures between nematic and isotropic phases, which is attributed to the bend in the 1,3-oxathiane ring containing heteroatoms of different sizes (Haramoto et al., 1986).
Insecticidal Properties
1,3-Oxathianes with specific substituents, similar in structure to 2,2-dimethyl-5-isopropyl-1,3-oxathiane, have been identified as potent insecticides. Certain oxathiane derivatives, especially those oxidized by m-chloroperoxybenzoic acid, have shown to be highly effective against insects (Palmer & Casida, 1995).
Safety And Hazards
The safety and hazards associated with 2,2-Dimethyl-5-isopropyl-1,3-oxathiane are not explicitly mentioned in the available resources.
Future Directions
The future directions of 2,2-Dimethyl-5-isopropyl-1,3-oxathiane are not explicitly mentioned in the available resources.
Please note that this information is based on the available resources and there might be additional information in other resources.
properties
IUPAC Name |
2,2-dimethyl-5-propan-2-yl-1,3-oxathiane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS/c1-7(2)8-5-10-9(3,4)11-6-8/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKBXXXPZYYVDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(SC1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-isopropyl-1,3-oxathiane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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